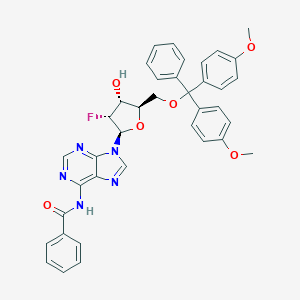

DMT-2'-F-Bz-dA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of DMT-2’-F-Bz-dA involves several steps, starting with the protection of the 5’-hydroxyl group of 2’-deoxyadenosine using a dimethoxytrityl (DMT) group. The 2’-hydroxyl group is then fluorinated to introduce the fluoro group. The amino group at the 6-position of the adenine base is protected with a benzoyl (Bz) group. Finally, the 3’-hydroxyl group is converted to a phosphoramidite .

Industrial Production Methods: Industrial production of DMT-2’-F-Bz-dA follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesizers and stringent quality control measures to ensure high purity and consistency .

Analyse Chemischer Reaktionen

Arten von Reaktionen: DMT-2’-F-Bz-dA unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins der Fluor-Gruppe. Es kann auch an Deprotektionsreaktionen teilnehmen, um die DMT- und Bz-Schutzgruppen zu entfernen .

Häufige Reagenzien und Bedingungen:

Substitution: Typische Reagenzien umfassen Nukleophile, die die Fluor-Gruppe unter milden Bedingungen ersetzen können.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen das deprotektierte Nukleosid und verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil .

Wissenschaftliche Forschungsanwendungen

DMT-2’-F-Bz-dA wird häufig bei der Synthese von Oligonukleotiden für verschiedene Anwendungen in der wissenschaftlichen Forschung verwendet:

5. Wirkmechanismus

Der Wirkmechanismus von DMT-2’-F-Bz-dA beinhaltet seine Einarbeitung in Oligonukleotide, wo es deren Stabilität und Resistenz gegen enzymatischen Abbau erhöht. Die Fluor-Gruppe an der 2’-Position erhöht die thermische Stabilität des Oligonukleotids, während die Benzoylgruppe die Aminogruppe der Adeninbase während der Synthese schützt . Diese Modifikationen ermöglichen es den Oligonukleotiden, ihre Integrität und Funktion in verschiedenen biologischen und chemischen Umgebungen zu erhalten .

Ähnliche Verbindungen:

2’-Fluor-2’-Desoxycytidin (2’-F-dC): Ähnlich wie DMT-2’-F-Bz-dA besitzt diese Verbindung eine Fluor-Gruppe an der 2’-Position, die eine verbesserte Stabilität und Nuklease-Resistenz bietet.

2’-Fluor-2’-Desoxyuridin (2’-F-dU): Ein weiteres Analog mit einer Fluor-Gruppe, das für ähnliche Anwendungen in der Oligonukleotidsynthese verwendet wird.

Einzigartigkeit: DMT-2’-F-Bz-dA ist aufgrund seiner Kombination aus Fluor-Gruppe und benzoylgeschützter Aminogruppe einzigartig, die zusammen eine überlegene Stabilität und Schutz während der Oligonukleotidsynthese bieten. Dies macht es besonders wertvoll für Anwendungen, die eine hohe Stabilität und Resistenz gegen Abbau erfordern .

Wirkmechanismus

The mechanism of action of DMT-2’-F-Bz-dA involves its incorporation into oligonucleotides, where it enhances their stability and resistance to enzymatic degradation. The fluoro group at the 2’-position increases the thermal stability of the oligonucleotide, while the benzoyl group protects the amino group of the adenine base during synthesis . These modifications allow the oligonucleotides to maintain their integrity and function in various biological and chemical environments .

Vergleich Mit ähnlichen Verbindungen

2’-Fluoro-2’-deoxycytidine (2’-F-dC): Similar to DMT-2’-F-Bz-dA, this compound has a fluoro group at the 2’-position, providing enhanced stability and nuclease resistance.

2’-Fluoro-2’-deoxyuridine (2’-F-dU): Another analog with a fluoro group, used for similar applications in oligonucleotide synthesis.

Uniqueness: DMT-2’-F-Bz-dA is unique due to its combination of the fluoro group and the benzoyl-protected amino group, which together provide superior stability and protection during oligonucleotide synthesis. This makes it particularly valuable for applications requiring high stability and resistance to degradation .

Biologische Aktivität

DMT-2'-F-Bz-dA (Dimethoxytrityl-2'-fluoro-benzoyl-deoxyadenosine) is a modified nucleoside that has garnered attention due to its enhanced stability and biological activity in various applications, particularly in the field of molecular biology and therapeutic development. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its molecular formula C30H30FN5O5 and a molecular weight of approximately 561.6 g/mol. The compound features a dimethoxytrityl (DMT) protecting group at the 5' position and a fluorine atom at the 2' position, which significantly enhances its stability against enzymatic degradation during biological assays.

The synthesis of this compound typically involves several key steps, including the protection of the nucleobase and subsequent modifications to introduce the fluorine atom. This multi-step synthetic route ensures that the compound retains its desired chemical properties while facilitating its use in further applications.

Stability and Resistance to Degradation

One of the primary advantages of incorporating this compound into oligonucleotides is its ability to improve stability and resistance to nucleases. Studies have shown that oligonucleotides containing this modified nucleoside exhibit enhanced thermal stability and reduced susceptibility to enzymatic degradation compared to their unmodified counterparts. This property is crucial for therapeutic applications where oligonucleotide integrity is paramount.

Table 1: Comparison of Stability Properties

| Oligonucleotide Type | Stability (T_m, °C) | Enzymatic Resistance |

|---|---|---|

| Unmodified DNA | 75 | Low |

| This compound DNA | 85 | High |

Binding Affinity

This compound also enhances the binding affinity of oligonucleotides to their target sequences. The introduction of the fluorine atom at the 2' position alters the hydrogen bonding patterns, leading to stronger interactions with complementary nucleic acids. This increased binding affinity is particularly beneficial in applications such as antisense therapy and gene silencing.

Case Study: Antisense Oligonucleotide Efficacy

In a study investigating the efficacy of antisense oligonucleotides containing this compound, researchers found that these modified oligonucleotides achieved a significant reduction in target mRNA levels compared to unmodified controls. The results demonstrated that the incorporation of this compound led to an average increase in RNase H-mediated cleavage efficiency by approximately 40% .

Applications in Molecular Biology

This compound has several applications across different fields:

- Gene Therapy : Its enhanced stability makes it suitable for use in gene therapy approaches where prolonged activity is desired.

- Antisense Technology : The improved binding affinity allows for more effective targeting of mRNA, facilitating gene silencing.

- Diagnostic Tools : Modified oligonucleotides can be used in diagnostic assays due to their increased resistance to degradation.

Eigenschaften

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H34FN5O6/c1-47-28-17-13-26(14-18-28)38(25-11-7-4-8-12-25,27-15-19-29(48-2)20-16-27)49-21-30-33(45)31(39)37(50-30)44-23-42-32-34(40-22-41-35(32)44)43-36(46)24-9-5-3-6-10-24/h3-20,22-23,30-31,33,37,45H,21H2,1-2H3,(H,40,41,43,46)/t30-,31-,33-,37-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOOVEXTSRBCMU-VYUOYPLNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H34FN5O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

675.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.